molecular formula C20H19N4.Cl<br>C20H19ClN4 B147792 Basic red 2 CAS No. 477-73-6

Basic red 2

Cat. No.: B147792
CAS No.: 477-73-6
M. Wt: 350.8 g/mol
InChI Key: OARRHUQTFTUEOS-UHFFFAOYSA-N
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Description

Basic Red 2, also known as Safranin O, is a synthetic organic compound belonging to the class of basic dyes. It is widely used in various industries, including textile, paper, leather, and plastics, for dyeing purposes. Chemically, this compound comprises a benzene ring, a pyridine ring, and a pair of substituent groups . This compound is known for its vibrant red color and is often used as a biological stain in laboratory settings .

Mechanism of Action

Target of Action

Basic Red 2, also known as Safranine O, is primarily used as a biological stain in histology and cytology . It is used as a counterstain in some staining protocols, coloring all cell nuclei red . This is the classic counterstain in a Gram stain. It can also be used for the detection of cartilage, mucin, and mast cell granules .

Mode of Action

This compound is a lipophilic cationic dye . It interacts with its targets (cell nuclei, cartilage, mucin, and mast cell granules) by forming a stable complex through ionic interactions . The dye molecules bind to the negatively charged sites on the target, resulting in a color change that allows for visualization under a microscope .

Pharmacokinetics

It is primarily used externally as a stain in histological and cytological studies .

Result of Action

The primary result of this compound’s action is the staining of certain structures within biological samples, such as cell nuclei, cartilage, mucin, and mast cell granules . This staining allows for the visualization and study of these structures under a microscope, aiding in various areas of biological research and medical diagnostics .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect the staining intensity. Moreover, the type of tissue and its preparation (fixation, dehydration, etc.) can also impact the staining results. It’s also worth noting that this compound is sensitive to light and moisture, and thus should be stored in a dark, dry place to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Basic Red 2 is commonly synthesized through the oxidation of 2-methylbenzene-1,4-diamine and O-methylaniline. The resulting condensation product is then purified by precipitation . The compound can be crystallized from a benzene and methanol mixture or water and dried in vacuo over sulfuric acid .

Industrial Production Methods: In industrial settings, this compound is produced by a similar synthetic route, involving the oxidation and condensation of the precursor chemicals. The process is optimized for large-scale production to ensure high yield and purity. The final product is typically obtained as a reddish-brown powder that is easily soluble in water and ethanol .

Chemical Reactions Analysis

Types of Reactions: Basic Red 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or zinc dust.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of amines .

Comparison with Similar Compounds

    Methyl Violet: Another basic dye used for similar staining purposes.

    Crystal Violet: Commonly used in Gram staining and as a histological stain.

    Malachite Green: Used in bacteriological and histological staining.

Comparison: Basic Red 2 is unique in its vibrant red color and its specific binding properties, which make it particularly useful for staining applications where a distinct red coloration is desired. Compared to Methyl Violet and Crystal Violet, this compound offers different staining characteristics and is preferred in certain protocols for its specific color and binding affinity .

Properties

IUPAC Name

3,7-dimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride
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InChI

InChI=1S/C20H18N4.ClH/c1-12-8-17-19(10-15(12)21)24(14-6-4-3-5-7-14)20-11-16(22)13(2)9-18(20)23-17;/h3-11H,1-2H3,(H3,21,22);1H
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

OARRHUQTFTUEOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N)C4=CC=CC=C4.[Cl-]
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Molecular Formula

C20H19ClN4
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Related CAS

69882-16-2
Record name Poly(safranine T)
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DSSTOX Substance ID

DTXSID60874047
Record name C.I. Basic Red 2
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Molecular Weight

350.8 g/mol
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Physical Description

Dark brown solid; [MSDSonline]
Record name C.I. Basic Red 2
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CAS No.

477-73-6, 69882-16-2
Record name Safranine
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Record name BASIC RED 2
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Record name Phenazinium, 3,7-diamino-2,8-dimethyl-5-phenyl-, chloride (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Basic Red 2?

A1: this compound has the molecular formula C20H19ClN4 and a molecular weight of 350.85 g/mol. []

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic methods can be employed, including UV-Visible spectroscopy to analyze its absorption characteristics and Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups present in the molecule. [, , , ]

Q3: How does the structure of this compound influence its adsorption onto various materials?

A3: this compound is a cationic dye, meaning it carries a positive charge. This positive charge plays a significant role in its adsorption onto negatively charged surfaces. For instance, materials like bentonite [, ] and activated biomass charcoal [] exhibit good adsorption capacity for this compound due to electrostatic interactions between the dye and negatively charged sites on the adsorbent surface. Additionally, the presence of specific functional groups, like amine groups in this compound, can further enhance adsorption through mechanisms like hydrogen bonding. [, , ]

Q4: What are the main applications of this compound?

A4: While primarily known as a dye, this compound has been investigated for applications beyond textile coloring. Research highlights its potential in areas like wastewater treatment, specifically for removing pollutants like dyes and heavy metals from industrial effluents. [, , , ] Additionally, its interaction with specific materials makes it a candidate for developing sensors. []

Q5: How does the pH of the solution affect this compound adsorption onto materials?

A5: Solution pH significantly influences the adsorption of this compound. Studies demonstrate that adsorption generally increases with increasing pH. [, , ] This behavior can be attributed to the surface charge of the adsorbent becoming more negative at higher pH values, thereby enhancing electrostatic attraction towards the positively charged this compound molecules.

Q6: Is this compound adsorption onto materials a temperature-dependent process?

A6: Research indicates that this compound adsorption can be temperature-dependent, often exhibiting an endothermic nature. [, , ] This implies that higher temperatures generally favor the adsorption process, possibly due to increased surface activity and enhanced diffusion rates.

Q7: Can this compound be removed from aqueous solutions using natural materials?

A7: Yes, several studies demonstrate the effectiveness of natural materials as adsorbents for this compound removal from aqueous solutions. Materials like peanut husk [], date stones [], Iraqi porcellanite [], palygorskite clay [], and kaolinite clay [] have shown promising adsorption capacities for this dye.

Q8: How does the presence of other dyes affect the adsorption of this compound?

A8: The presence of other dyes can significantly impact this compound adsorption due to competition for available binding sites on the adsorbent surface. Studies investigating binary dye systems indicate potential antagonistic effects, where the adsorption of one dye may hinder the adsorption of the other. [, ]

Q9: What are the limitations of using this compound in certain applications?

A9: Despite its potential, this compound has limitations. For instance, its use as a dye, particularly in textile industries, raises environmental concerns due to its potential toxicity and persistence in water bodies. [, , ] Therefore, proper wastewater treatment and exploration of eco-friendly alternatives become crucial.

Q10: What are the known toxicological concerns associated with this compound?

A10: Research suggests potential toxicological risks associated with this compound exposure. Studies point to its cytotoxic effects on human red blood cells and certain cell lines, possibly attributed to its interaction with serum albumins and DNA. [] These findings highlight the need for careful handling and proper disposal of this compound to minimize potential health and environmental hazards.

Q11: What are the environmental implications of this compound release into water bodies?

A11: The release of this compound into water bodies raises environmental concerns due to its classification as a colored organic pollutant. [] Its presence can negatively impact aquatic life by reducing light penetration, affecting photosynthesis, and potentially leading to bioaccumulation in the food chain. Moreover, some studies indicate that this compound might be resistant to conventional wastewater treatment methods, necessitating the development of efficient removal techniques to mitigate its environmental impact. [, ]

Q12: What kinetic models are commonly employed to describe the adsorption of this compound onto different materials?

A12: The adsorption kinetics of this compound is often described using models like pseudo-first-order, pseudo-second-order, and intraparticle diffusion models. [, , ] These models provide insights into the rate-limiting steps involved in the adsorption process, which can be valuable for optimizing adsorption efficiency.

Q13: What isotherm models are commonly used to analyze the adsorption data of this compound?

A13: Researchers frequently employ isotherm models like Langmuir, Freundlich, Redlich-Peterson, and Sips isotherms to analyze the adsorption equilibrium data of this compound. [, , , ] These models help determine the maximum adsorption capacity of the adsorbent, understand the adsorption mechanism, and assess the affinity of this compound towards the adsorbent surface.

Q14: What analytical techniques are available for the detection and quantification of this compound in different matrices?

A14: Various analytical techniques are available for detecting and quantifying this compound, including High-Performance Liquid Chromatography (HPLC) often coupled with UV-Vis detection or mass spectrometry. [] These methods allow for sensitive and selective determination of this compound in complex mixtures, enabling researchers to monitor its removal efficiency in wastewater treatment or study its behavior in different environments.

Q15: How is the performance of this compound removal evaluated?

A15: The performance of this compound removal, particularly in wastewater treatment, is typically evaluated based on parameters like removal efficiency (percentage of dye removed) and adsorption capacity (amount of dye adsorbed per unit mass of adsorbent). [, , ] These metrics provide a quantitative measure of the effectiveness of the chosen treatment method or adsorbent material.

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